3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOARDZOICLAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide typically involves several steps, starting with the preparation of the bromophenyl and cyclopropylpyridinyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia, leading to the formation of substituted derivatives.
Hydrolysis: The amide linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Caspase activation |
The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways, leading to cell death and inhibition of tumor growth.
Antimicrobial Activity
Compounds similar to 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide have been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria, by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies
Several studies have documented the effectiveness of this compound in various experimental settings:
- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of mitochondrial pathways.
- Another investigation focused on its antimicrobial activity against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide stands out due to its unique combination of structural features. Similar compounds may include:
3-(2-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide: Differing by the presence of a chlorine atom instead of bromine.
3-(2-bromophenyl)-N-((6-methylpyridin-3-yl)methyl)propanamide: Differing by the presence of a methyl group instead of a cyclopropyl group.
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)butanamide: Differing by the length of the carbon chain in the amide linkage.
These comparisons highlight the unique aspects of this compound, such as its specific substituents and structural configuration, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18BrN3O
- Molecular Weight : 364.24 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Bromophenyl Moiety : The starting material is 2-bromobenzaldehyde, which undergoes a condensation reaction with a suitable amine to form an intermediate.
- Cyclopropylpyridine Attachment : The cyclopropylpyridine group is introduced via a nucleophilic substitution reaction.
- Final Amide Formation : The final step involves the reaction of the intermediate with propanoyl chloride to yield the desired amide.
The biological activity of this compound primarily involves its interaction with specific targets in cellular pathways, particularly:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell proliferation, suggesting potential anti-cancer properties.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Anticancer Activity
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
- Anti-inflammatory Effects
-
Neuroprotective Properties
- Another investigation highlighted its neuroprotective effects in models of neurodegeneration, where it was found to prevent neuronal death induced by oxidative stress .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds known for their biological activities.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Flavopiridol | Cyclin-dependent kinase inhibitor | Prevents cell cycle progression |
| Sorafenib | Multi-kinase inhibitor | Inhibits tumor growth and angiogenesis |
| This compound | Potential anticancer and anti-inflammatory | Inhibits specific kinases |
Q & A
Q. What are the standard synthetic routes for 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide, and how is purity validated?
The synthesis typically involves coupling a bromophenyl-containing carboxylic acid derivative with a cyclopropylpyridinylmethylamine via an activation reagent (e.g., HATU or EDC/HOBt). For example, analogous propanamides are synthesized by reacting activated esters (e.g., benzotriazolides) with amines under inert conditions, followed by purification via column chromatography (eluent gradients like dichloromethane/methanol) . Purity is validated using HPLC (>98% purity threshold) and structural confirmation via -NMR, -NMR, and HRMS .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
Single-crystal X-ray diffraction is the gold standard. For bromophenyl propanamides, packing interactions often involve halogen bonding (C-Br⋯π or Br⋯N), hydrogen bonds (amide N-H⋯O), and van der Waals forces from cyclopropyl groups. A related compound, 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide, showed Br⋯O interactions and torsional strain analysis via crystallography .
Advanced Research Questions
Q. What strategies are used to optimize binding affinity for cannabinoid receptors (e.g., CB2 selectivity) in propanamide derivatives?
Structure-activity relationship (SAR) studies focus on substituent effects. For example:
- Halogen positioning : 2-Bromophenyl enhances CB2 affinity due to steric and electronic effects.
- Pyridine substitution : 6-Cyclopropyl groups on pyridine improve metabolic stability and selectivity over CB1 .
Radiolabeled analogs (e.g., ) are used in competitive binding assays with values calculated via displacement curves .
Q. How do researchers resolve contradictions in biological activity data across similar propanamides?
Discrepancies (e.g., varying IC values) are addressed by:
- Standardizing assay conditions : Fixed concentrations of DMSO (<0.1%) to avoid solvent interference.
- Orthogonal validation : Combining radioligand binding with functional assays (e.g., cAMP inhibition for CB2 agonism) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to compare binding poses in CB2 crystal structures (PDB: 5ZTY) .
Q. What methodologies are employed to assess metabolic stability and degradation pathways?
- In vitro microsomal assays : Liver microsomes (human/rat) incubated with the compound, analyzed via LC-MS/MS for metabolite identification (e.g., oxidative deamination or cyclopropane ring opening) .
- Isotope labeling : -labeled analogs track degradation products in hepatocyte models .
Experimental Design & Data Analysis
Q. How to design a SAR study for this compound’s derivatives?
- Core modifications : Vary bromophenyl substituents (e.g., 2-Br vs. 4-Br) and pyridine substituents (cyclopropyl vs. methyl).
- Control groups : Include known CB2 agonists (e.g., GW405833) and antagonists (e.g., SR144528).
- Data normalization : Express binding affinities as % displacement relative to -CP55,940 .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- HPLC-MS : Detects impurities at <0.1% levels using C18 columns and gradient elution.
- -NMR**: Specific for fluorine-containing byproducts (if applicable) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical) .
Advanced Methodological Challenges
Q. How to address low yields in the final coupling step of the synthesis?
- Activation optimization : Replace EDC with T3P (propylphosphonic anhydride) for higher efficiency.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C .
- Workup adjustments : Use pH-controlled extraction (pH 6-7) to minimize amine degradation .
Q. What computational tools predict pharmacokinetic properties of this compound?
- ADMET prediction : SwissADME for logP (target: 2-4), BBB permeability, and CYP450 inhibition .
- MD simulations : GROMACS for assessing stability in lipid bilayers (relevant for CNS targeting) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
